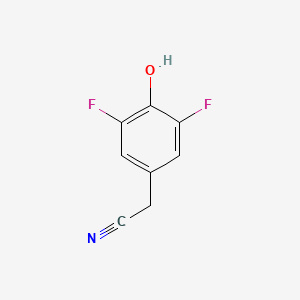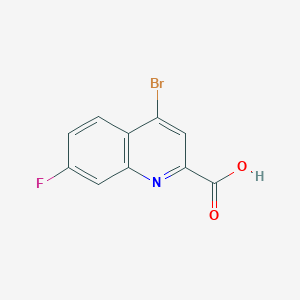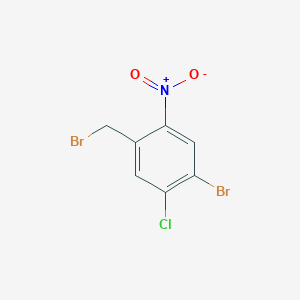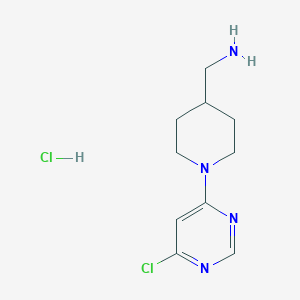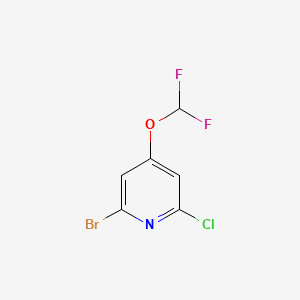
2-Bromo-6-chloro-4-(difluoromethoxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-6-chloro-4-(difluoromethoxy)pyridine is a heterocyclic organic compound with the molecular formula C₆H₃BrClF₂NO. This compound is characterized by the presence of bromine, chlorine, and difluoromethoxy groups attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-4-(difluoromethoxy)pyridine typically involves multiple steps. One common method includes the reaction of pyridine with diiodomethane to form 2,5-diiodopyridine. This intermediate is then reacted with bromoethane under basic conditions to introduce the bromine group. Finally, the resulting compound is treated with methyl difluoroacetate to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-Bromo-6-chloro-4-(difluoromethoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
科学研究应用
2-Bromo-6-chloro-4-(difluoromethoxy)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents.
Agrochemicals: It is used in the synthesis of active ingredients for pesticides and herbicides.
作用机制
The mechanism of action of 2-Bromo-6-chloro-4-(difluoromethoxy)pyridine depends on its specific application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination to form the final product . The molecular targets and pathways involved vary based on the specific reaction and application.
相似化合物的比较
Similar Compounds
2-Bromo-5-chloro-4-(difluoromethoxy)pyridine: Similar in structure but with the bromine and chlorine atoms in different positions.
2-Bromo-4-(difluoromethoxy)pyridine: Lacks the chlorine atom present in 2-Bromo-6-chloro-4-(difluoromethoxy)pyridine.
4-Bromo-2-(difluoromethoxy)pyridine: Another similar compound with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other similar compounds may not be suitable.
属性
分子式 |
C6H3BrClF2NO |
|---|---|
分子量 |
258.45 g/mol |
IUPAC 名称 |
2-bromo-6-chloro-4-(difluoromethoxy)pyridine |
InChI |
InChI=1S/C6H3BrClF2NO/c7-4-1-3(12-6(9)10)2-5(8)11-4/h1-2,6H |
InChI 键 |
ACDWAJBMMLYFKX-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1Cl)Br)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


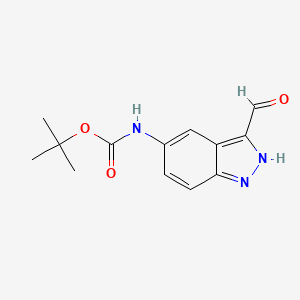
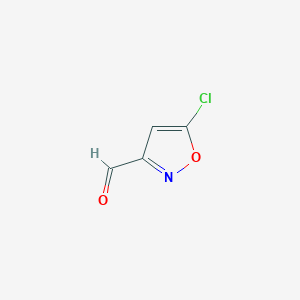
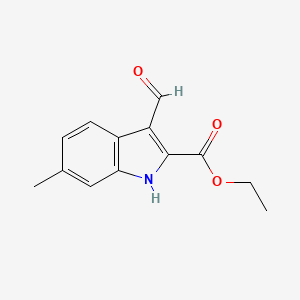
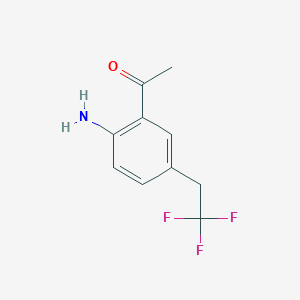
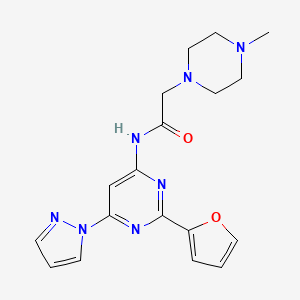
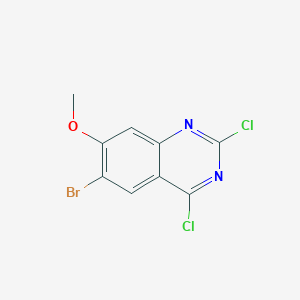

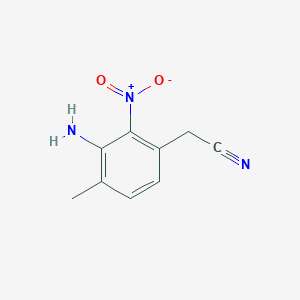
![8-Bromo-1H-pyraZolo[1,5-a][1,3,5]triaZine-2,4-dione](/img/structure/B15224203.png)
